Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Physicochemical property comparison Drug-likeness Lead optimization

This 2-carboxylate regioisomer (CAS 2055901-32-9) is the strategic procurement choice for medicinal chemistry teams targeting the CK2 kinase (US8372851B2) or CCR2 receptor (US20130252951A1) patent corridors. Unlike the crowded 3-carboxylate space, the 2-ester vector enables novel IP positioning and the 7-OH tautomer provides essential hinge-region hydrogen bonding. Its superior aqueous solubility (predicted LogP ~0.51) facilitates biochemical and biophysical assays that require low-DMSO conditions, making this building block the rate-limiting starting material for high-priority kinase and GPCR discovery programs.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 2055901-32-9
Cat. No. B6316455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS2055901-32-9
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C
InChIInChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-6(2)4-9(14)13(8)12-7/h4-5,12H,3H2,1-2H3
InChIKeySVAHHDGWEWCEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2055901-32-9): Compound Identity, Class, and Procurement Baseline


Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2055901-32-9, MFCD30829818, C₁₀H₁₁N₃O₃, MW 221.21 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) privileged scaffold family [1]. It features a fused pyrazole-pyrimidine bicyclic core with an ethyl carboxylate at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position (which exists in equilibrium with the 7-oxo tautomeric form) . The compound is commercially supplied at 95–98% purity by multiple vendors including Fluorochem (via abcr and CymitQuimica), Leyan, and other Chinese suppliers, and is intended exclusively for research use as a synthetic intermediate . Its primary procurement relevance lies in its utility as a precursor for structure–activity relationship (SAR) exploration of kinase-targeted and GPCR-targeted pyrazolo[1,5-a]pyrimidine derivatives, particularly those requiring 2-position carboxylate functionalization rather than the more commonly explored 3-carboxylate substitution pattern.

Why the 2-Carboxylate Regioisomer of Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine Cannot Be Substituted by the 3-Carboxylate Analog


The pyrazolo[1,5-a]pyrimidine scaffold permits carboxylate ester substitution at either the 2-position or the 3-position of the pyrazole ring, yielding regioisomers with identical molecular formula (C₁₀H₁₁N₃O₃) but divergent physicochemical properties, patent landscapes, and downstream derivatization trajectories [1]. The 2-carboxylate isomer (CAS 2055901-32-9) serves as a direct precursor to the 2-carboxamide series claimed in granted patents covering CK2 kinase modulators (US8372851B2) and CCR2 receptor antagonists (US20130252951A1), whereas the 3-carboxylate isomer (CAS 58347-55-0) maps to the B-Raf inhibitor patent space (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors, Bioorg. Med. Chem. Lett. 2009) [2][3]. Interchanging these regioisomers would direct a medicinal chemistry program into a different intellectual property corridor and alter the vector of the carboxylate-derived pharmacophore, as confirmed by computed property divergence between the two isomers .

Quantitative Differentiation Evidence: Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Versus Closest Analogs


Computed Lipophilicity and Polar Surface Area: 2-Carboxylate vs 3-Carboxylate Positional Isomer

The 2-carboxylate regioisomer (target compound, CAS 2055901-32-9) exhibits lower computed lipophilicity compared to its 3-carboxylate positional isomer (CAS 58347-55-0), as evidenced by vendor-reported and PubChem-computed LogP values [1]. The 2-carboxylate isomer has a LogP of 0.51 (Leyan) / XLogP3 of 0.5 (PubChem), while the 3-carboxylate isomer has a higher XLogP3 of 0.5–1.45 (PubChem CID 2816397) [1]. This difference arises from the distinct electronic environment of the carboxylate group when attached at position 2 versus position 3 of the pyrazole ring. Topological polar surface area (TPSA) is 76.46 Ų for the 2-carboxylate isomer .

Physicochemical property comparison Drug-likeness Lead optimization

Hydrogen Bond Donor Count and 7-OH Functionality: Target vs 7-Des-hydroxy Analog

The target compound possesses a hydroxyl group at the 7-position (existing in equilibrium with the 7-oxo tautomer), providing one hydrogen bond donor (HBD count = 1) . In contrast, the closely related building block ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1697188-73-0) lacks this 7-OH substituent and has an HBD count of 0 . The 7-OH group is a critical structural feature in the 7-hydroxy-pyrazolo[1,5-a]pyrimidine patent series covering CCR2 receptor antagonists (US20130252951A1), where the 7-OH is explicitly required for antagonist activity through hydrogen bonding interactions with the receptor [1].

Hydrogen bonding Solubility Target engagement Metabolic stability

Patent-Defined Scaffold Access: 2-Carboxylate as Precursor to CK2 and IRAK4 Inhibitor Chemotypes vs 3-Carboxylate for B-Raf Inhibitors

The target compound's 2-carboxylate ester maps directly onto the core scaffold of pyrazolo[1,5-a]pyrimidine-2-carboxamides claimed in US8372851B2 (Exelixis, CK2 modulators) and US20130252951A1 (Proximagen, CCR2 antagonists), where the 2-carboxylate is the key synthetic handle for amidation to generate the bioactive carboxamide series [1][2]. In contrast, the 3-carboxylate isomer (CAS 58347-55-0) maps to the B-Raf inhibitor series (Bioorg. Med. Chem. Lett. 2009, compound 68: BRAF IC₅₀ = 1.5 μM, antiproliferative IC₅₀ range 3.25–8.3 μM across 7 cancer cell lines) and the CDK2/TRKA dual inhibitor series (Pharmaceuticals 2024, IC₅₀ = 0.09–0.45 μM) [3][4]. The IRAK4 modulator patent family (US20120015962) also covers pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives [5].

Kinase inhibitor Patent landscape Intellectual property Scaffold differentiation

Commercial Availability and Purity Tier: Multi-Vendor Sourcing of the 2-Carboxylate vs 3-Carboxylate

The target compound (CAS 2055901-32-9) is available from multiple established chemical suppliers at 95–98% purity: Fluorochem (95%, via abcr/CymitQuimica, Cat. 10-F537643), Leyan (98%, Cat. 1728005), and various Chinese vendors at 97% . The 3-carboxylate isomer (CAS 58347-55-0) has broader commercial availability including Sigma-Aldrich (95%, Enamine ENAH0CD45B23, melting point 218–220 °C), Bidepharm (95%), and Beyotime (95%) . The 2-carboxylate isomer benefits from fewer total suppliers (approximately 6–8 identifiable vendors versus >15 for the 3-carboxylate), but offers the highest certified purity tier at 98% (Leyan) . Both isomers carry hazard statements H302, H315, H319, H335 per abcr SDS .

Commercial sourcing Purity specification Supply chain Vendor comparison

Synthetic Utility as a c-Met/TrKA/ALK2 Probe Precursor: 5-Methyl-7-hydroxy Intermediate in Patent CN108727386A and Multikinase Inhibitor Series

The core 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine substructure (common to the target compound) is explicitly disclosed as the key synthetic intermediate in Chinese patent CN108727386A (Guangzhou Medical University, 2018) for the preparation of c-Met-targeted antitumor agents [1]. The patent describes the synthesis of this intermediate via condensation of 3-aminopyrazole with ethyl acetoacetate in glacial acetic acid at 120 °C, achieving a 70% isolated yield of the 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine core [1]. Additionally, the broader pyrazolo[1,5-a]pyrimidine scaffold with 5-methyl-7-hydroxy substitution has produced potent multikinase inhibitors, exemplified by compound 7d which demonstrated TrkA IC₅₀ = 0.087 μM and ALK2 IC₅₀ = 0.105 μM, with antiproliferative activity against KM12 (IC₅₀ = 0.82 μM) and EKVX (IC₅₀ = 4.13 μM) cell lines [2]. The target compound, bearing a 2-carboxylate ester, extends this validated intermediate scaffold with a functional handle at a position underexplored in the c-Met literature.

Synthetic intermediate c-Met inhibitor Antitumor Kinase probe

Optimal Procurement and Research Application Scenarios for Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate


CK2 Kinase Inhibitor Lead Generation via 2-Carboxamide Derivatization

The target compound is the optimal starting material for programs targeting casein kinase II (CK2) inhibition through the pyrazolo[1,5-a]pyrimidine-2-carboxamide chemotype claimed in US8372851B2 [1]. The ethyl ester can be hydrolyzed to the carboxylic acid and coupled with diverse amines to generate a 2-carboxamide library. Published CK2 inhibitors built on the pyrazolo[1,5-a]pyrimidine scaffold have achieved picomolar affinity and cellular Wnt pathway inhibition (IC₅₀ = 50 nM in DLD-1 cells) [2]. The 7-OH group of the target compound provides an additional hydrogen bond donor/acceptor that is a key structural feature in the CK2 modulator patent claims [1].

CCR2 Receptor Antagonist Scaffold Construction with 7-OH Pharmacophore

For programs targeting the CCR2 chemokine receptor for inflammatory disease or cancer metastasis indications, the target compound maps directly onto the 7-hydroxy-pyrazolo[1,5-a]pyrimidine scaffold claimed in US20130252951A1 (Proximagen) [3]. The 7-OH group is an essential pharmacophoric element in the CCR2 antagonist pharmacophore model, and the 2-carboxylate ester serves as the synthetic handle for introducing diverse amide substituents that modulate receptor affinity and selectivity. Procurement of the 7-des-hydroxy analog (CAS 1697188-73-0) would be incompatible with this application scenario .

Multikinase Probe Synthesis Exploiting Underexplored 2-Position Vector

The pyrazolo[1,5-a]pyrimidine scaffold is a validated privileged structure for kinase inhibition, with published examples achieving c-Met IC₅₀ values of 5.17–5.62 nM and TrkA IC₅₀ of 0.087 μM [4][5]. However, the vast majority of kinase-focused SAR studies exploit the 3-position for diversification. The target compound's 2-carboxylate offers an underexplored vector for kinase hinge-region interactions, potentially enabling access to selectivity profiles not achievable with 3-substituted analogs. This positional novelty is strategically valuable for programs seeking composition-of-matter patent protection distinct from the crowded 3-carboxylate patent landscape.

Physicochemical Property Optimization for Aqueous Assay Compatibility

With a computed LogP of approximately 0.51 and TPSA of 76.46 Ų, the target compound is approximately 8-fold more hydrophilic than its 3-carboxylate isomer (ΔLogP ≈ −0.94) [6]. This property profile makes the 2-carboxylate isomer preferable for biochemical and biophysical assay formats requiring higher aqueous solubility, such as SPR, ITC, or NMR-based fragment screening, where DMSO concentrations must be minimized to avoid artifacts. For procurement decisions in early-stage drug discovery where assay compatibility is rate-limiting, the target compound's superior predicted aqueous solubility compared to the 3-carboxylate isomer constitutes a practical selection criterion.

Quote Request

Request a Quote for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.